5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
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Overview
Description
5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with 3-methoxyphenyl and 4-methoxyphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
- 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole
Uniqueness
5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate |
InChI |
InChI=1S/C20H21NO6/c1-4-26-20(22)19-17(14-6-5-7-16(12-14)25-3)18(21(23)27-19)13-8-10-15(24-2)11-9-13/h5-12,17,19H,4H2,1-3H3 |
InChI Key |
BLOQVCGQDNNYAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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